molecular formula C5H5BrN2 B1289261 2-Bromo-5-methylpyrazine CAS No. 98006-90-7

2-Bromo-5-methylpyrazine

Cat. No. B1289261
CAS RN: 98006-90-7
M. Wt: 173.01 g/mol
InChI Key: OBZRGWKVWAXNKZ-UHFFFAOYSA-N
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Description

2-Bromo-5-methylpyrazine is a compound that has been synthesized through various methods for applications in chemical research and pharmaceutical development. The compound is characterized by the presence of a bromine atom and a methyl group attached to a pyrazine ring, which is a heteroaromatic structure consisting of nitrogen and carbon atoms. The interest in this compound is due to its potential use as a building block in the synthesis of more complex molecules, particularly those with biological activity .

Synthesis Analysis

The synthesis of 2-Bromo-5-methylpyrazine has been described as a facile and efficient process. The starting material, 5-methylpyrazine-2-carboxylic acid, is converted to the corresponding amide, which then undergoes Hofmann degradation to yield an amine compound. This amine is subsequently diazotized and subjected to in-situ bromination to produce the target compound, 2-Bromo-5-methylpyrazine . Other related compounds, such as 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, have been synthesized using similar bromination strategies, indicating the versatility of bromination in heteroaromatic chemistry .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-Bromo-5-methylpyrazine is not detailed in the provided papers, related compounds such as tetramethylpyrazine complexes have been studied using X-ray crystallography. These studies reveal the importance of hydrogen bonding and the dynamics of methyl group rotations within the crystal structure, which can be influenced by the presence of substituents like bromine atoms . Such analyses are crucial for understanding the reactivity and interaction of 2-Bromo-5-methylpyrazine with other molecules.

Chemical Reactions Analysis

2-Bromo-5-methylpyrazine can participate in various chemical reactions due to the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines involves the palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with different amines, showcasing the reactivity of brominated pyridines in cross-coupling reactions . Additionally, the synthesis of 5-trifluoromethylpyrazoles from 2-bromo-3,3,3-trifluoropropene demonstrates the utility of brominated compounds in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-methylpyrazine are influenced by the bromine and methyl substituents on the pyrazine ring. These substituents can affect the electron density, acidity, and basicity of the molecule, as well as its solubility and boiling point. Although the specific properties of 2-Bromo-5-methylpyrazine are not discussed in the provided papers, related research on the synthesis of brominated heteroaromatic compounds provides insights into the impact of bromine on the properties of these molecules . For example, the electron density surface maps used to guide the synthesis of brominated imidazopyrazines and imidazopyridines suggest that the electronic factors play a significant role in determining the reactivity and properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : An efficient synthesis of 2-bromo-5-methylpyrazine involves converting 5-methylpyrazine-2-carboxylic acid to its amide, followed by Hofmann degradation, diazotization, and in-situ bromination (Madhusudhan et al., 2009).

Application in Corrosion Inhibition

  • Corrosion Inhibition of Steel : Studies on the corrosion inhibition of steel using pyrazine derivatives, including 2-bromo-5-methylpyrazine, have been conducted. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption properties and inhibition efficiency (Obot & Gasem, 2014); (Kr et al., 2014).

Applications in Organic Synthesis

  • Production of Fluorescent Dyes : 2-Bromo-5-methylpyrazine has been used in the synthesis of fluorescent dyes. The synthesis of 2-Bromomethyl-5,6-dicyano-3-phenylpyrazine, a fluorescent dye, involves the condensation of DAMN with brominated compounds (Jaung et al., 1998).

Pharmaceutical Applications

  • Anti-tubercular Activity : 5-Methylpyrazine-2-carbohydrazide derivatives, synthesized from a similar compound, have shown notable anti-tubercular activity against Mycobacterium tuberculosis. This demonstrates the potential of related pyrazine derivatives in pharmaceutical applications (Miniyar et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H320, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-bromo-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZRGWKVWAXNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625621
Record name 2-Bromo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methylpyrazine

CAS RN

98006-90-7
Record name 2-Bromo-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methylpyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
V KomReddy, DP Rillema, H Nguyen… - Journal of Heterocyclic …, 2019 - Wiley Online Library
… 2-(Tributylstannyl)-5-methylpyrazine (1.75 g, 4.73 mmol) in 40 mL of xylene was reacted with 2-bromo-5-methylpyrazine (0.78 g, 4.56 mmol) in the presence of Pd (PPh 3 ) 4 (0.24 g, …
Number of citations: 5 onlinelibrary.wiley.com
S Pickard, I Becker, KH Merz… - Journal of agricultural and …, 2013 - ACS Publications
… The resulting Grignard reagent (25 mL) was added dropwise to a stirred solution of 2-bromo-5-methylpyrazine (1.00 g, 5.8 mmol) and iron(III) acetylacetonate (145 mg, 0.4 mmol) in …
Number of citations: 37 pubs.acs.org
DP Rillema, NK Senaratne, C Moore, V KomReddy - IUCrData, 2017 - scripts.iucr.org
The title compound, C6H7N3O, is nearly planar, with a dihedral angle of 2.14 (11) between the pyrazine ring and the mean plane of the carboxamide group [C—C(=O)—N]. In the crystal…
Number of citations: 3 scripts.iucr.org
KD Hesp, DP Fernando, W Jiao, AT Londregan - Organic letters, 2014 - ACS Publications
… Using the two-step protocol, the α-diazine piperidines derived from 2-bromo-5-methylpyrazine (3h), 4-bromopyridazine (3i), and 5-bromopyrimidine (3j) were isolated in good yields …
Number of citations: 25 pubs.acs.org
VR Komreddy - 2018 - soar.wichita.edu
… ion, brominaion78 The mechanism for formation of 2-bromo-5-methylpyrazine from 2-amino-5… radical then reacts with the bromine radical to yield the final 2-bromo-5-methylpyrazine XI. …
Number of citations: 0 soar.wichita.edu
MS Mikus, C Sanchez, C Fridrich… - Advanced Synthesis & …, 2020 - Wiley Online Library
Amine containing aryl ethers are common pharmacophore motifs that continue to emerge from drug discovery efforts. As amino alcohols are readily available building blocks, practical …
Number of citations: 14 onlinelibrary.wiley.com
MR Rachala, TC Maringanti, T Syed… - Synthetic …, 2023 - Taylor & Francis
… The key intermediate 5 was developed by Suzuki coupling between compound 3 with 2-bromo-5-methylpyrazine (4) by using of Pd(dppf)Cl 2 catalyst and Cs 2 CO 3 in 1,4-dioxane at …
Number of citations: 3 www.tandfonline.com
PG Humphreys, SJ Atkinson… - Journal of Medicinal …, 2022 - ACS Publications
… To the mixture was added 2-bromo-5-methylpyrazine (167 mg, 0.97 mmol) and a solution of 36 (182 mg, 0.89 mmol) in 1,4-dioxane (4 mL). The resulting mixture was heated in a sealed …
Number of citations: 7 pubs.acs.org

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